
1-Chloro-5,7,8-trimethylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-5,7,8-trimethylisoquinoline is a chemical compound with the CAS Number: 1546686-13-8 . It has a molecular weight of 205.69 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for 1-Chloro-5,7,8-trimethylisoquinoline is the same as its common name . The InChI code for this compound is1S/C12H12ClN/c1-7-6-8(2)10-4-5-14-12(13)11(10)9(7)3/h4-6H,1-3H3 . Physical And Chemical Properties Analysis
1-Chloro-5,7,8-trimethylisoquinoline is a powder that is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Antiviral Effects
1-Chloro-5,7,8-trimethylisoquinoline, as part of the larger class of chloroquinolines, exhibits promising antiviral properties. Chloroquine, a well-known member of this group, has demonstrated direct antiviral effects, inhibiting pH-dependent steps in the replication of various viruses including flaviviruses, retroviruses, and coronaviruses. It has been particularly studied for its effects against HIV replication and is currently undergoing clinical trials for this purpose (Savarino et al., 2003).
Cancer Therapies
Chloroquine and its analogs, which include 1-Chloro-5,7,8-trimethylisoquinoline, have shown potential in cancer therapies. These compounds sensitize cancer cells to chemotherapy and radiation, enhancing tumor cell killing in a cancer-specific manner. Their lysosomotrophic property is key to this increased efficacy and specificity (Solomon & Lee, 2009).
Chemosensor Applications
1-Chloro-5,7,8-trimethylisoquinoline derivatives, such as 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, have been characterized as chemosensors for metals like cadmium. These compounds selectively respond to Cd2+ ions with a significant increase in fluorescence, indicating potential applications in measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Catalysts in Chemical Synthesis
Novel acyl transfer catalysts containing isoquinoline, synthesized from 1-chloro-5-nitroisoquinoline, represent another application area. These compounds, used in chemical synthesis, have been identified as new compounds and characterized by various spectroscopic methods (Chen Pei-ran, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-5,7,8-trimethylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-6-8(2)10-4-5-14-12(13)11(10)9(7)3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUMEYAWAWFBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CN=C(C2=C1C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1546686-13-8 |
Source


|
| Record name | 1-chloro-5,7,8-trimethylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

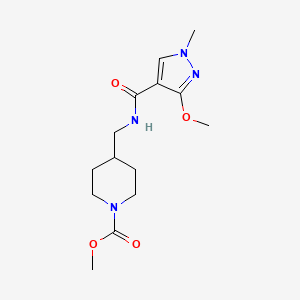
![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)
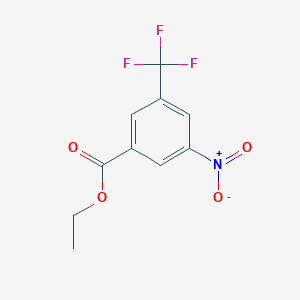
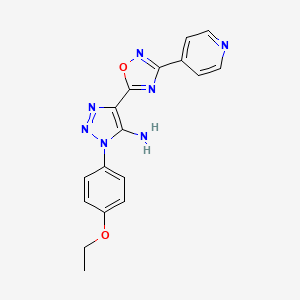


![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)
![4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylbenzyl)butanamide](/img/structure/B2872679.png)
![4-isobutoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2872682.png)
![N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2872684.png)
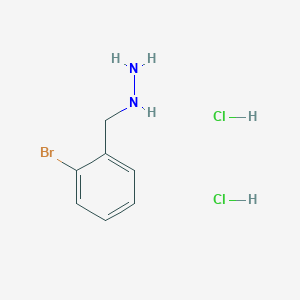
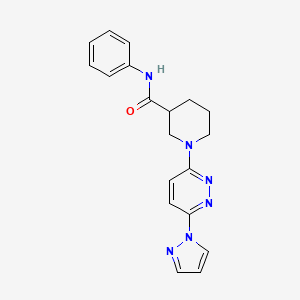
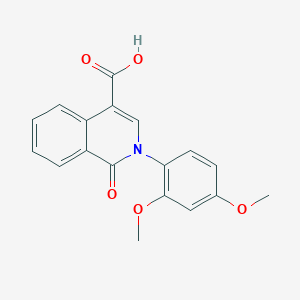
![2-Chloro-5-methylthiazolo[5,4-b]pyridine](/img/structure/B2872692.png)